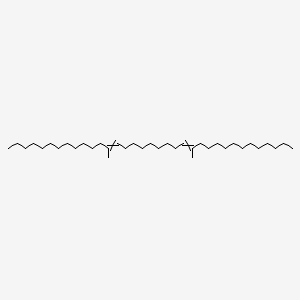

13,23-Dimethylpentatriaconta-13,22-diene

Description

13,23-Dimethylpentatriaconta-13,22-diene is a long-chain hydrocarbon characterized by a 35-carbon backbone (pentatriacontane) with two methyl branches at positions 13 and 23 and two double bonds at positions 13–14 and 22–23. Its molecular formula is inferred as C₃₇H₆₈, and it belongs to the class of branched alkenes.

Properties

CAS No. |

90052-45-2 |

|---|---|

Molecular Formula |

C37H72 |

Molecular Weight |

517.0 g/mol |

IUPAC Name |

13,23-dimethylpentatriaconta-13,22-diene |

InChI |

InChI=1S/C37H72/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |

InChI Key |

YXDBUTMSLYJQPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,23-Dimethylpentatriaconta-13,22-diene can be achieved through various organic synthesis methods. One common approach involves the use of alkenes and allylic halides. The base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes .

Chemical Reactions Analysis

Types of Reactions: 13,23-Dimethylpentatriaconta-13,22-diene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated hydrocarbons.

Scientific Research Applications

13,23-Dimethylpentatriaconta-13,22-diene has various applications in scientific research:

Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

Biology: Potential use in studying lipid metabolism and interactions with biological membranes.

Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.

Industry: Used in the production of synthetic polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 13,23-Dimethylpentatriaconta-13,22-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions. The pathways involved include the formation of intermediate carbocations or radicals, depending on the reaction conditions .

Comparison with Similar Compounds

The following analysis compares 13,23-Dimethylpentatriaconta-13,22-diene with structurally or functionally related compounds from the provided evidence, focusing on ergosta derivatives and sterols with diene systems.

Structural and Functional Comparisons

Ergosta-7,22-diene Derivatives

Compounds such as 3β-hydroxyergosta-7,22-diene (C₂₈H₄₄O) and 3β,5α-dihydroxy-6β-acetoxyergosta-7,22-diene (C₃₀H₄₆O₄) are sterols with double bonds at positions 7 and 22 . Key differences include:

- Functional Groups : Ergosta derivatives feature hydroxyl and acetoxy groups, enhancing polarity and enabling hydrogen bonding. In contrast, 13,23-Dimethylpentatriaconta-13,22-diene lacks oxygen-containing groups, making it highly hydrophobic.

- Bioactivity : Ergosta-7,22-diene derivatives exhibit antifungal and cytotoxic properties . The absence of polar groups in the target compound likely limits similar bioactivity but may favor structural roles in membranes.

Stigmasta-8,22-diene

Found in argan oil, stigmasta-8,22-diene (C₂₉H₄₆) is a sterol with double bonds at positions 8 and 22 . Unlike the target compound, it is part of a tetracyclic steroid skeleton, contributing to plant membrane rigidity.

Lanosta-7,9(11)-diene Derivatives

Triterpenes like lanosta-7,9(11)-diene-12β,21α-epoxy-2α,3β,24β,25-tetraol (C₃₀H₄₈O₅) from Hypholoma lateritium have complex oxygenation patterns and epoxy groups, enabling interactions in biological systems . These features contrast sharply with the target compound’s simplicity.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

Bioactivity: Ergosta-7,22-diene derivatives show cytotoxicity against cancer cells (e.g., compound 5 from Pholiota populnea inhibits cancer cell lines ).

Physical Properties :

- The target compound’s long hydrocarbon chain and methyl branches likely result in a higher melting point compared to sterols like stigmasta-8,22-diene, which benefit from rigid tetracyclic structures.

- Solubility : Ergosta derivatives are sparingly soluble in water due to hydroxyl groups, whereas 13,23-Dimethylpentatriaconta-13,22-diene is insoluble, favoring lipid-rich environments.

Ecological Roles : Sterols such as 3β,5α,6β-trihydroxyergosta-7,22-diene (compound 225) from endophytic fungi exhibit antimicrobial activity , highlighting the role of oxygenation in bioactivity. The target compound’s ecological role remains speculative but may involve structural support in organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.